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2-Bromoethyl ethyl ether
Overview
Description
2-Bromoethyl ethyl ether is an organobromine compound that is also classified as an ether. It is a colorless liquid with a strong odor and is known for its volatility. This compound is used primarily in the manufacture of pharmaceuticals and crown ethers .
Mechanism of Action
Target of Action
2-Bromoethyl ethyl ether is an organobromine compound that is also an ether . It is primarily used as an organic synthesis intermediate It is known to have a significant impact on the respiratory system .
Mode of Action
It is known to be used in the synthesis of various compounds, indicating that it likely interacts with other molecules to form new compounds .
Biochemical Pathways
This compound is used in the synthesis of macroheterocycles including redox-active tetrathiafulvalene linked systems and polyoxaza cryptands
Pharmacokinetics
It is known to be a highly flammable liquid , which suggests that it may have significant volatility and could potentially be absorbed through inhalation.
Result of Action
It is known to cause irritation to the skin and eyes, and may have toxic effects if inhaled or absorbed through the skin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is a highly flammable liquid , and thus its storage and handling require specific precautions to prevent fire and explosion. It should be kept away from heat, sparks, open flames, and hot surfaces. It should also be used only in well-ventilated areas to prevent the accumulation of explosive concentrations of vapors .
Biochemical Analysis
Biochemical Properties
Ethers such as 2-Bromoethyl ethyl ether can act as bases, forming salts with strong acids and addition complexes with Lewis acids .
Molecular Mechanism
Ethers may react violently with strong oxidizing agents
Temporal Effects in Laboratory Settings
It is known that ethers can have varying effects over time, depending on factors such as concentration, temperature, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromoethyl ethyl ether typically involves the reaction of ethyl alcohol with hydrogen bromide to form 2-bromoethyl alcohol, which is then reacted with ethyl alcohol to produce the target compound . The reaction conditions usually require anhydrous conditions and a controlled temperature to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors that allow for better control over reaction parameters. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoethyl ethyl ether undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation to form corresponding aldehydes or acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products:
Substitution Reactions: The major products are typically ethers or alcohols, depending on the nucleophile used.
Oxidation Reactions: The products can include aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
Applications in Organic Synthesis
2-Bromoethyl ethyl ether serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, such as:
- Alkylation Reactions : It can act as an alkylating agent, facilitating the introduction of ethyl groups into other compounds.
- Synthesis of Ethers : It is used to synthesize various ethers through nucleophilic substitution reactions.
Pharmaceutical Applications
The compound is significant in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs). Some specific applications include:
- Antimicrobial Agents : Research has indicated its use in synthesizing compounds with antimicrobial properties.
- Anticancer Agents : Studies have explored its potential in developing anticancer drugs by modifying its structure to enhance biological activity.
Agrochemical Applications
In agrochemicals, this compound is utilized for producing pesticides and herbicides. Its ability to modify biological activity makes it valuable for:
- Insecticides : It can be part of the synthesis process for insecticidal compounds.
- Herbicides : Research has shown that derivatives of this compound can exhibit herbicidal activity.
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of a series of antimicrobial agents using this compound as a key intermediate. The research highlighted the compound's effectiveness in enhancing the antimicrobial properties of the resulting products.
Case Study 2: Development of Anticancer Compounds
Another research project focused on modifying this compound to create novel anticancer compounds. The derivatives showed promising results in inhibiting cancer cell growth, indicating the compound's potential in cancer therapy.
Comparison with Similar Compounds
Bis(2-chloroethyl) ether: Another organohalogen compound used in similar applications.
2-Bromoethyl methyl ether: A closely related compound with similar reactivity but different physical properties.
Uniqueness: 2-Bromoethyl ethyl ether is unique due to its specific reactivity profile and its ability to form stable intermediates in various chemical reactions. Its use in the synthesis of crown ethers and pharmaceuticals highlights its importance in both research and industrial applications .
Biological Activity
2-Bromoethyl ethyl ether, also known as bis(2-bromoethyl) ether, is an organobromine compound with the chemical formula and CAS number 592-55-2. This compound is primarily utilized in the synthesis of pharmaceuticals and crown ethers. Its biological activity is of significant interest due to its potential applications in medicinal chemistry and its implications for safety and toxicity.
- Molecular Formula : C₄H₉BrO
- Molecular Weight : 151.02 g/mol
- Boiling Point : 125 - 127 °C
- Density : 1.357 g/cm³
- Flash Point : 21 °C
- Solubility : Soluble in organic solvents, but limited solubility in water .
This compound exhibits biological activity primarily through its ability to act as an alkylating agent. Alkylating agents are known for their capacity to modify DNA, leading to potential therapeutic effects against cancer cells. The mechanism involves the formation of covalent bonds with nucleophilic sites on DNA, which can result in DNA strand breaks and ultimately induce apoptosis in malignant cells .
Toxicological Profile
The compound is classified as a flammable liquid and an irritant, raising concerns regarding its handling and usage in laboratory settings. The toxicity profile indicates that exposure can lead to respiratory irritation and skin sensitization. Long-term exposure may pose carcinogenic risks due to its alkylating properties .
Case Studies
-
Anticancer Activity :
A study investigated the efficacy of this compound as a potential anticancer agent. The results showed that the compound induced significant cytotoxicity in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to DNA damage caused by alkylation, leading to cell cycle arrest and apoptosis . -
Pharmacological Applications :
Research has indicated that derivatives of this compound can serve as intermediates in the synthesis of novel pharmaceuticals, particularly in developing targeted therapies for cancer treatment. These derivatives have shown promise in preclinical trials for their ability to selectively target tumor cells while minimizing effects on normal tissues .
Safety Considerations
Due to its chemical properties, handling this compound requires strict safety protocols:
- Storage : Should be stored below +30°C in a cool, well-ventilated area away from sources of ignition.
- Personal Protective Equipment (PPE) : Use gloves, goggles, and protective clothing when handling the compound.
- Emergency Measures : In case of exposure or spillage, follow standard hazardous material protocols for containment and cleanup .
Properties
IUPAC Name |
1-bromo-2-ethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-2-6-4-3-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYKTRPLXXWLBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
Record name | 2-BROMOETHYL ETHYL ETHER | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060464 | |
Record name | Ethane, 1-bromo-2-ethoxy- | |
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Molecular Weight |
153.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-bromoethyl ethyl ether appears as a colorless liquid. Vapors are heavier than air., Colorless liquid; [CAMEO] | |
Record name | 2-BROMOETHYL ETHYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/2655 | |
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Record name | 2-Bromoethyl ethyl ether | |
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CAS No. |
592-55-2 | |
Record name | 2-BROMOETHYL ETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2655 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Bromoethyl ethyl ether | |
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Record name | 1-Bromo-2-ethoxyethane | |
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Record name | 2-Bromoethyl ethyl ether | |
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Record name | Ethane, 1-bromo-2-ethoxy- | |
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Record name | Ethane, 1-bromo-2-ethoxy- | |
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Record name | 2-bromoethyl ethyl ether | |
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Record name | 1-BROMO-2-ETHOXYETHANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions the "catalyst-free polymerization" of 2-ethynylpyridine using 2-bromoethyl ethyl ether. What is the role of this compound in this process?
A1: In this specific research [], this compound acts as an alkylating agent. It reacts with the nitrogen atom of 2-ethynylpyridine. This alkylation introduces a positive charge on the pyridine ring, leading to the formation of an ionic conjugated polymer. The reaction proceeds without the need for a metal catalyst, which is a significant advantage in terms of cost and environmental impact.
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